molecular formula C19H20BrN3O4 B230140 2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B230140
M. Wt: 434.3 g/mol
InChI Key: SYGCHPKSHHVZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone is a complex organic compound that features a bromophenoxy group and a nitrobenzyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Synthesis of the Nitrobenzyl Piperazine: This step involves the reaction of 3-nitrobenzyl chloride with piperazine to form the nitrobenzyl-substituted piperazine.

    Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the nitrobenzyl piperazine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The bromophenoxy group can participate in nucleophilic substitution reactions.

    Substitution: The piperazine ring can undergo various substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Reduction of Nitro Group: 2-(4-Bromophenoxy)-1-[4-(3-aminobenzyl)piperazin-1-yl]ethanone.

    Substitution of Bromophenoxy Group: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used in studies to understand the interaction of piperazine derivatives with biological targets.

    Materials Science: It can be used in the synthesis of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromophenoxy and nitrobenzyl groups could play a role in binding to specific molecular targets, while the piperazine ring could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Bromophenoxy)-1-[4-(3-aminobenzyl)piperazin-1-yl]ethanone: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of the bromophenoxy group and the nitrobenzyl-substituted piperazine makes 2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone unique. These functional groups can impart specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20BrN3O4

Molecular Weight

434.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C19H20BrN3O4/c20-16-4-6-18(7-5-16)27-14-19(24)22-10-8-21(9-11-22)13-15-2-1-3-17(12-15)23(25)26/h1-7,12H,8-11,13-14H2

InChI Key

SYGCHPKSHHVZHF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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